1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)-
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Overview
Description
1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their structural variability and widespread use in various fields, including pharmaceuticals and materials science
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form 3-(3-hydroxyphenyl)-1H-1,2,4-triazole. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield the final product . Industrial production methods often employ continuous flow synthesis techniques, which offer high yields and efficient production .
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits the synthesis of essential proteins in bacteria and fungi, leading to their death . In cancer therapy, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells .
Comparison with Similar Compounds
1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-3-carboxylic acid: This compound is used in the synthesis of antiviral and antitumor agents.
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Known for its insecticidal activity and potential use in agriculture.
1H-1,2,3-Triazole analogs: These compounds are studied for their enzyme inhibitory activities and potential therapeutic applications.
The uniqueness of 1H-1,2,4-Triazole-5-methanol, 3-(3-hydroxyphenyl)- lies in its specific structural features and the diverse range of applications it offers in various fields.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H9N3O2/c13-5-8-10-9(12-11-8)6-2-1-3-7(14)4-6/h1-4,13-14H,5H2,(H,10,11,12) |
InChI Key |
VYUCRKWVFVQBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=N2)CO |
Origin of Product |
United States |
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